{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate
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Overview
Description
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzoate ester linked to a carbamoyl group, which is further connected to a 3,4-dimethylphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate typically involves the reaction of 3,4-dimethylbenzylamine with methyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with benzoic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or ester moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates or esters.
Scientific Research Applications
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl acetate
- {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl propionate
Uniqueness
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for various applications.
Biological Activity
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate is a compound of interest in pharmacological and agricultural research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies associated with this compound.
- Chemical Formula : C16H17N O3
- Molecular Weight : 285.31 g/mol
- CAS Number : 925088-20-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Insecticidal Activity
- Studies have shown that methyl benzoate derivatives exhibit significant insecticidal properties. For instance, methyl benzoate has been reported to effectively control various agricultural pests, including the two-spotted spider mite (Tetranychus urticae) and whiteflies (Bemisia tabaci). The compound's efficacy was demonstrated through laboratory bioassays where it showed high larvicidal activity with LC50 values as low as 0.114 mg/cm² against Lymantria dispar larvae .
-
Neurotoxic Effects
- Research indicates that the compound may influence neurophysiological functions in insects and mammals. For example, it has been noted to reduce cholinesterase activity in rats at high doses (500 mg/kg), suggesting potential neurotoxic effects . The exact mechanisms are still under investigation but may involve interference with neurotransmitter systems.
- Sublethal Effects on Insects
Case Study 1: Insecticidal Efficacy
A study conducted by Feng et al. evaluated the effectiveness of methyl benzoate against various insect pests. The results indicated that:
- Target Species : Tetranychus urticae
- Concentration Tested : 0.5% and 1%
- Mortality Rates : 55.3% at 0.5% and 81.3% at 1% after 24 hours.
- Egg Hatch Reduction : 76.9% at 0.5% concentration .
Case Study 2: Neurotoxicity Assessment
Kravets-Beker et al. investigated the neurotoxic potential of methyl benzoate in laboratory rats:
- Dosage : 500 mg/kg
- Findings : Significant reduction in cholinesterase activity and evidence of central nervous system damage with frequent high-dose applications .
The biological activities of this compound can be attributed to its structural properties which allow it to interact with biological systems:
- Insect Nervous System Interaction : The compound is believed to disrupt normal neurotransmission by inhibiting enzymes like cholinesterase, leading to neurotoxic symptoms in insects and potentially mammals.
- Chemical Structure Influence : The presence of dimethylphenyl groups enhances lipophilicity, facilitating better penetration through biological membranes, which may enhance its insecticidal efficacy.
Properties
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-8-9-15(10-14(13)2)11-19-17(20)12-22-18(21)16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWOALUQXYMZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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